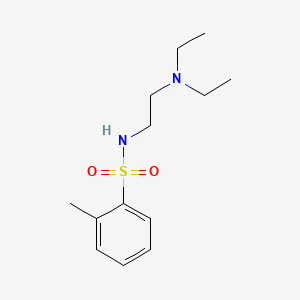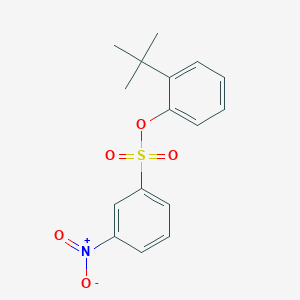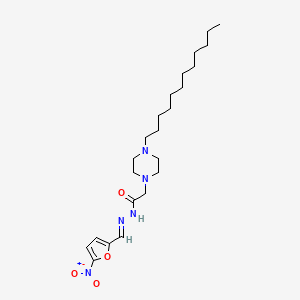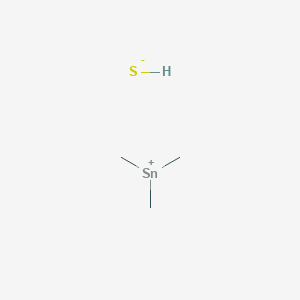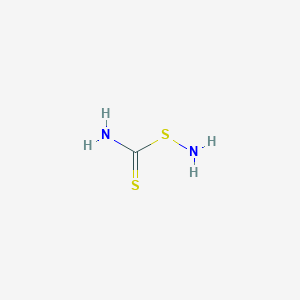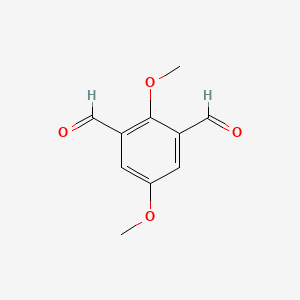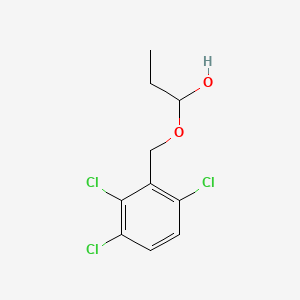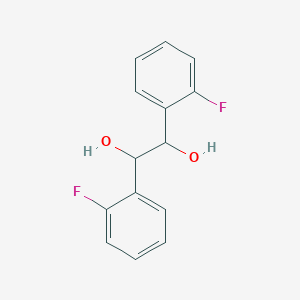
1,2-Bis(2-fluorophenyl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(2-fluorophenyl)ethane-1,2-diol is an organic compound characterized by the presence of two fluorophenyl groups attached to an ethane-1,2-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(2-fluorophenyl)ethane-1,2-diol typically involves the reduction of 2,2’-difluorobenzil using sodium borohydride (NaBH4) in a methanol solvent. The reaction is carried out at low temperatures (0-5°C) to ensure controlled reduction. After the reaction is complete, the mixture is quenched with cold water, and the product is extracted using dichloromethane. The organic layer is then dried over anhydrous sodium sulfate (Na2SO4) and purified .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Bis(2-fluorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of simpler alcohols or hydrocarbons.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products:
Oxidation: Formation of 2-fluorobenzaldehyde or 2-fluorobenzoic acid.
Reduction: Formation of 1,2-bis(2-fluorophenyl)ethane.
Substitution: Formation of 2-chlorophenyl or 2-bromophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(2-fluorophenyl)ethane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Wirkmechanismus
The mechanism of action of 1,2-Bis(2-fluorophenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s diol groups can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the fluorophenyl groups can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Bis(4-fluorophenyl)ethane-1,2-diol
- 1,2-Bis(2-chlorophenyl)ethane-1,2-diol
- 1,2-Bis(4-bromophenyl)ethane-1,2-diol
Comparison: 1,2-Bis(2-fluorophenyl)ethane-1,2-diol is unique due to the position of the fluorine atoms on the phenyl rings, which can influence its reactivity and interaction with other molecules. Compared to its chlorinated and brominated analogs, the fluorinated compound may exhibit different electronic properties and steric effects, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
24133-56-0 |
|---|---|
Molekularformel |
C14H12F2O2 |
Molekulargewicht |
250.24 g/mol |
IUPAC-Name |
1,2-bis(2-fluorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C14H12F2O2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,13-14,17-18H |
InChI-Schlüssel |
ZNDXBQFHVZZPAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2F)O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate](/img/structure/B14693933.png)
